molecular formula C23H26N2O2 B15213495 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- CAS No. 102689-16-7

3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-

Cat. No.: B15213495
CAS No.: 102689-16-7
M. Wt: 362.5 g/mol
InChI Key: YMLCADNMFATKNS-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- is a complex organic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone core, a phenyl group, a phenylmethyl group, and a tetrahydro-2,2-dimethyl-2H-pyran-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with a β-keto ester to form the pyrazolone core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Phenylmethyl Group: The phenylmethyl group is added via a nucleophilic substitution reaction using benzyl chloride.

    Attachment of the Tetrahydro-2,2-dimethyl-2H-pyran-4-yl Group: The final step involves the attachment of the tetrahydro-2,2-dimethyl-2H-pyran-4-yl group through a cyclization reaction using an appropriate diol and acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride for nucleophilic substitution, benzoyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, thereby affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-3-yl)-: Similar structure but with a different position of the tetrahydro-2,2-dimethyl-2H-pyran group.

    3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-5-yl)-: Another positional isomer with the tetrahydro-2,2-dimethyl-2H-pyran group at a different position.

Uniqueness

The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- lies in its specific arrangement of functional groups, which imparts distinct chemical properties and potential applications. The presence of the tetrahydro-2,2-dimethyl-2H-pyran-4-yl group, in particular, contributes to its unique reactivity and biological activity.

Properties

CAS No.

102689-16-7

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

4-benzyl-2-(2,2-dimethyloxan-4-yl)-5-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C23H26N2O2/c1-23(2)16-19(13-14-27-23)25-22(26)20(15-17-9-5-3-6-10-17)21(24-25)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3

InChI Key

YMLCADNMFATKNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

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